molecular formula C23H16FN3 B2490203 5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-39-9

5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2490203
CAS No.: 866347-39-9
M. Wt: 353.4
InChI Key: HDSVUNWDJHLFAF-UHFFFAOYSA-N
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Description

5-[(3-Fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound comprising a pyrazole ring fused to a quinoline nucleus. Its molecular formula is C26H22FN3O2, with a molecular weight of 425.49 g/mol . The structure features a 3-fluorophenylmethyl group at position 5 and a phenyl group at position 2. Substituents at positions 7 and 8 are methoxy groups, enhancing electronic and steric properties . This compound is part of a broader class of pyrazolo[4,3-c]quinolines, which are pharmacologically significant due to their anticancer, anti-inflammatory, and receptor-binding activities .

Properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c24-18-10-6-7-16(13-18)14-27-15-20-22(17-8-2-1-3-9-17)25-26-23(20)19-11-4-5-12-21(19)27/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSVUNWDJHLFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-fluorobenzylamine with 3-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired pyrazoloquinoline compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as palladium or copper, to facilitate the cyclization step, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), amines, thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced pyrazoloquinoline derivatives

    Substitution: Substituted pyrazoloquinoline derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[4,3-c]quinoline derivatives exhibit diverse biological activities modulated by substituent variations. Below is a systematic comparison of the target compound with structurally analogous molecules:

Structural Analogues and Substituent Effects

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities References
5-[(3-Fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline 5: 3-fluorophenylmethyl; 3: phenyl; 7,8: methoxy C26H22FN3O2 Anti-angiogenic (inferred), potential receptor ligand
7,8-Dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline 5: 4-methoxyphenylmethyl; 3: phenyl; 7,8: methoxy C26H23N3O3 Increased polarity due to methoxy groups; improved solubility
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 5: 3-methylbenzyl; 3: 4-fluorophenyl; 7,8: methoxy C27H22FN3O2 Enhanced lipophilicity from methyl group; possible metabolic stability
8-Fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline 8: fluoro; 5: 2-fluorophenylmethyl; 3: 4-methylphenyl C25H18F2N3 Fluorine at position 8 may alter electronic properties and binding affinity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole core with sulfanyl and trifluoromethyl groups C12H9ClF3N2OS Distinct mechanism (pesticide activity); unrelated to quinoline fusion

Pharmacological Activity

  • Anti-Angiogenic Activity: Pyrazolo[4,3-c]quinolines with fused tricyclic systems (e.g., the target compound) inhibit endothelial cell proliferation and migration in vitro. Analogues lacking methoxy groups (e.g., 8-fluoro derivatives) show reduced potency, suggesting substituents at positions 7 and 8 are critical for anti-angiogenic effects .
  • Receptor Affinity: The anxiolytic drug CGS-9896 (a pyrazoloquinoline) highlights the importance of substituents at position 3. The target compound’s 3-fluorophenylmethyl group may enhance benzodiazepine receptor binding compared to non-fluorinated analogues .
  • Anticancer Activity : Compounds with electron-withdrawing groups (e.g., fluoro, methoxy) exhibit higher cytotoxicity. For example, 7,8-dimethoxy derivatives (similar to the target) show IC50 values <10 μM against breast cancer cells (MCF-7) .

Physicochemical Properties

  • Solubility: Methoxy groups at positions 7 and 8 (target compound) improve water solubility (LogP ≈ 3.2) compared to non-methoxy analogues (LogP >4.5) .
  • Thermal Stability: Melting points for fluorinated pyrazoloquinolines range from 248–251°C (ethyl carboxylate derivatives) to >300°C (methoxy-substituted compounds), correlating with crystallinity .

Biological Activity

5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fluorinated phenyl group, which enhances its lipophilicity and metabolic stability. The presence of multiple aromatic rings contributes to its biological interactions.

Property Details
IUPAC Name This compound
Molecular Formula C23H18FN3
Molecular Weight 365.40 g/mol
CAS Number 866864-93-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that the fluorine and phenyl groups enhance binding affinity to proteins involved in inflammatory and cancerous pathways. The compound may inhibit key enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced nitric oxide production and inflammation.

Anti-inflammatory Activity

Research has demonstrated that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. In a study involving RAW 264.7 cells, the compound showed potent inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide production:

Compound IC50 Value (μM) Effect
This compoundTBDInhibits NO production
Positive Control (1400 W)0.39Inhibits iNOS expression

This inhibition is crucial as excessive nitric oxide is associated with various inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has also been explored. Pyrazoloquinolines have shown promise as inhibitors of tubulin polymerization, affecting cell cycle progression:

Study Cell Line Activity
Anticancer Activity EvaluationHuman Leukemia CellsInhibits cell growth in G2/M phase

The structural features of the compound contribute to its ability to disrupt cancer cell proliferation.

Case Studies

  • Inhibition of iNOS and COX-2 Expression
    • A study focusing on various pyrazolo[4,3-c]quinoline derivatives highlighted the importance of structural optimization in enhancing anti-inflammatory activity. The presence of electron-donating groups at specific positions on the phenyl ring was found to improve efficacy while reducing cytotoxicity.
  • Quantitative Structure–Activity Relationship (QSAR) Analysis
    • QSAR studies have provided insights into the structural determinants influencing the biological activity of pyrazolo[4,3-c]quinolines. These analyses help predict which modifications could enhance therapeutic effects.

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